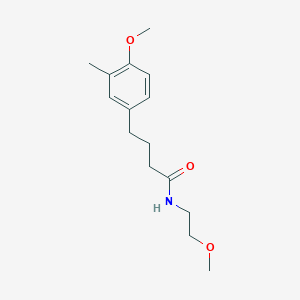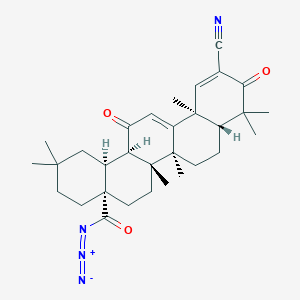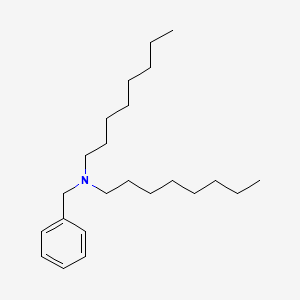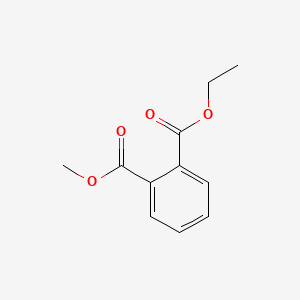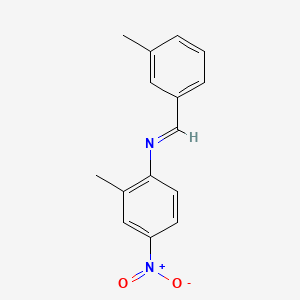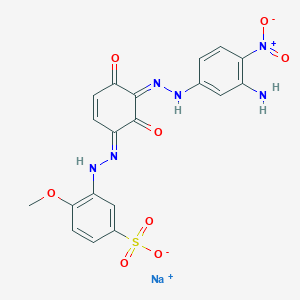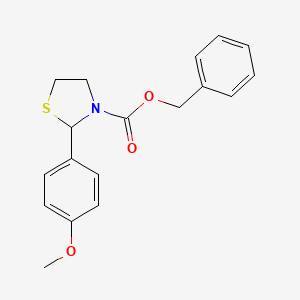
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a diazenyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:
Formation of the Diazenyl Group: The synthesis begins with the formation of the diazenyl group by reacting aniline with nitrous acid to form a diazonium salt. This reaction is carried out under acidic conditions at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dimethylaniline in the presence of a base to form the diazenyl-substituted aniline derivative.
Acetylation: The final step involves the acetylation of the diazenyl-substituted aniline derivative with acetic anhydride to form this compound. This reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo substitution reactions, where the phenyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The compound may also interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide: is similar to other acetamide derivatives with diazenyl and phenyl groups.
N-(4-(phenyldiazenyl)phenyl)acetamide: Lacks the dimethylphenyl group.
2-(2,4-dimethylphenyl)acetamide: Lacks the diazenyl group.
Uniqueness
- The presence of both the diazenyl and dimethylphenyl groups in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1006784-36-6 |
|---|---|
Molecular Formula |
C22H21N3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C22H21N3O/c1-16-8-9-18(17(2)14-16)15-22(26)23-19-10-12-21(13-11-19)25-24-20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,23,26) |
InChI Key |
ZBSNKQHCEQRJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)


![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
